Fluorescent brightener 121

Description

BenchChem offers high-quality Fluorescent brightener 121 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescent brightener 121 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

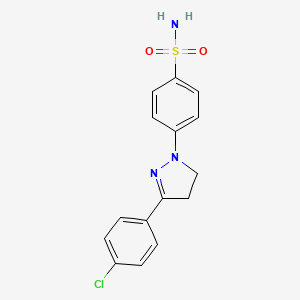

4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c16-12-3-1-11(2-4-12)15-9-10-19(18-15)13-5-7-14(8-6-13)22(17,20)21/h1-8H,9-10H2,(H2,17,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTHUHAJEZPWNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062620 |

Source

|

| Record name | Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2744-49-2 |

Source

|

| Record name | Blankophor DCB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2744-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescent brightener 121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J494GKT53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Function of Fluorescent Brightener 121

This document provides a comprehensive technical examination of Fluorescent Brightener 121 (F.B. 121), an optical brightening agent (OBA) pivotal in various industrial applications. Designed for researchers, material scientists, and formulation chemists, this guide delves into the core chemical identity, physicochemical working principles, applications, and evaluative methodologies pertinent to F.B. 121. Our focus is on elucidating the causal relationships between its molecular structure and its functional performance as a whitening and brightening agent.

Part 1: Core Chemical Identity of Fluorescent Brightener 121

Fluorescent Brightener 121 is an organic compound belonging to the pyrazoline class of chemicals.[1][2] Its efficacy stems from its specific molecular architecture, which is engineered to manipulate light on a molecular level. Unlike pigments or dyes that achieve whiteness by absorbing or masking color, F.B. 121 operates on the principle of fluorescence, a mechanism detailed in the subsequent section.

The fundamental identifiers and properties of this compound are summarized below for clarity and quick reference.

| Identifier | Value | Source(s) |

| Chemical Name | C.I. Fluorescent Brightener 121 | [1] |

| CAS Registry Numbers | 2744-49-2, 12224-11-2 | [1][3][4][5] |

| Molecular Formula | C₁₅H₁₄ClN₃O₂S | [3][5] |

| Molecular Weight | ~335.8 g/mol | [5] |

| Molecular Structure Class | Pyrazoline | [1][6] |

| Appearance | White to light yellow powder | [5][7] |

| Solubility | Insoluble in water; Soluble in organic solvents (alcohols, ethers, ketones) | [5] |

Molecular Structure Analysis

The chemical structure of Fluorescent Brightener 121 is the cornerstone of its function. The SMILES notation for this compound is C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N.[5] This structure contains several key features:

-

Pyrazoline Heterocycle: This five-membered ring containing two adjacent nitrogen atoms is a core component of the chromophore system.

-

Extended Conjugation: The molecule features a system of conjugated double bonds, linking the pyrazoline ring with two phenyl rings. This extended π-electron system is essential for absorbing ultraviolet radiation.[3]

-

Functional Groups: The structure includes a chlorophenyl group and a benzenesulfonamide group. These substituents modulate the molecule's solubility, substantivity (affinity for a substrate), and its specific absorption and emission characteristics.

Below is a diagram representing the core structural components of Fluorescent Brightener 121.

Caption: Core structural elements of Fluorescent Brightener 121.

Part 2: The Mechanism of Brightening: A Physicochemical Perspective

Optical brighteners function by absorbing non-visible ultraviolet (UV) light and re-emitting it as visible blue light.[8][9] This process, known as fluorescence, is a photophysical phenomenon that effectively converts energy. The emitted blue light counteracts the inherent yellow cast common to many polymers and textiles, resulting in a whiter and brighter appearance to the human eye.[10][11]

The mechanism can be broken down into three critical steps:

-

UV Absorption: The conjugated π-electron system in F.B. 121 absorbs photons from the UV-A region of the electromagnetic spectrum, typically between 340-370 nm.[8][9] This absorption excites electrons from a ground state (S₀) to a higher energy singlet state (S₁).

-

Vibrational Relaxation: The excited molecule rapidly loses a small amount of energy as heat through non-radiative vibrational relaxation, settling into the lowest vibrational level of the S₁ state. This step is crucial as it ensures the subsequently emitted photon will have lower energy (and thus a longer wavelength) than the absorbed photon.

-

Fluorescence Emission: The molecule returns to its electronic ground state (S₀) by emitting the excess energy as a photon of light. Due to the energy lost in the previous step, this emitted light is in the blue region of the visible spectrum, typically around 420-470 nm.[9] This emitted blue fluorescence compensates for the lack of blue reflectance in yellowish substrates.

The following diagram illustrates this fundamental workflow.

Caption: The photophysical mechanism of optical brightening.

Part 3: Synthesis and Manufacturing Considerations

The precise, industrial-scale synthesis routes for Fluorescent Brightener 121 are typically proprietary trade secrets. However, the formation of the core pyrazoline structure is well-established in organic chemistry. Generally, pyrazolines are synthesized via the condensation reaction between an α,β-unsaturated aldehyde or ketone and a hydrazine derivative.

For a molecule like F.B. 121, a plausible synthetic approach would involve reacting a substituted chalcone (an α,β-unsaturated ketone with two aromatic rings) with a substituted hydrazine in the presence of a catalyst. The specific precursors would be selected to yield the final chlorophenyl and benzenesulfonamide substitutions. The final product would then undergo purification steps to meet the high-purity standards required for its applications.

Part 4: Applications and Formulation Insights

Fluorescent Brightener 121 is primarily used as a dispersion dye for synthetic fibers.[1] Its non-ionic, water-insoluble nature makes it highly suitable for incorporation into polymer melts and organic solvent-based systems.

Primary Applications:

-

Textiles: It is effective for whitening and brightening cellulose acetate, triacetate fibers, nylon (polyamide), and acrylic fibers.[1]

-

Plastics and Polymers: Like other pyrazoline-type brighteners, it can be used in various plastics. It is particularly effective in materials processed at high temperatures, such as in injection molding and extrusion processes for polyolefins, PVC, and EVA foams.[7]

Performance Characteristics: The efficacy of an OBA is not just its whitening power but also its stability and fastness within the substrate.

| Property | Performance Rating | Causality & Expert Insight |

| Light Fastness | Good | The stability of the pyrazoline and aromatic systems contributes to its resistance to photochemical degradation upon prolonged exposure to light. |

| Acid/Alkali Resistance | Well | The molecule lacks easily hydrolyzable groups, making it stable in neutral or weakly acidic/alkaline conditions typical of dyeing processes.[1] |

| Chlorine Bleach | Moderate | Strong oxidizing agents like chlorine can attack the conjugated system, leading to a loss of fluorescence. Formulation in chlorine-heavy environments requires careful consideration. |

| Migration Resistance | Excellent | Its relatively high molecular weight and low solubility in many polymer matrices at ambient temperatures prevent it from migrating to the surface, which is critical for films and molded articles.[7] |

Part 5: Experimental Protocol: Evaluating Whitening Efficacy in a Polymer Matrix

To ensure trustworthiness and repeatable results, any protocol for evaluating an OBA must be self-validating. The following workflow describes a standard methodology for assessing the performance of F.B. 121 in a polymer such as Low-Density Polyethylene (LDPE).

Objective: To quantify the change in whiteness and brightness of an LDPE sample upon the addition of F.B. 121.

Methodology:

-

Masterbatch Preparation:

-

Dry blend F.B. 121 powder with virgin LDPE resin at a specified loading (e.g., 0.05%, 0.1%, 0.2% by weight).

-

Create a concentrated masterbatch using a twin-screw extruder to ensure homogeneous dispersion. This is a critical step; poor dispersion is a common cause of inconsistent results.

-

-

Sample Preparation:

-

"Let down" the masterbatch with additional virgin LDPE to achieve the final desired concentrations.

-

Produce standardized plaques (e.g., 2mm thick) of both the control (virgin LDPE) and the F.B. 121-containing samples via injection molding. Ensure identical processing parameters (temperature, pressure, cooling time) for all samples.

-

-

Spectrophotometric Analysis:

-

Use a calibrated color spectrophotometer with a D65 illuminant source (simulating daylight) and a UV component included.

-

Measure the CIELAB color coordinates (L, a, b) for each sample. The b value is particularly important, as a more negative value indicates a shift away from yellow and towards blue.

-

Calculate the Whiteness Index (WI) using a standard formula (e.g., CIE Whiteness).

-

-

Data Interpretation:

-

Compare the WI and b* values of the treated samples against the control. A significant increase in WI and a decrease in b* validate the efficacy of F.B. 121.

-

Plot a dose-response curve (WI vs. Concentration) to determine the optimal loading level.

-

Caption: Workflow for quantitative evaluation of F.B. 121 performance.

Conclusion

Fluorescent Brightener 121 is a sophisticated chemical tool whose value is derived directly from its precise molecular structure. Its pyrazoline core, embedded within an extended conjugated system, allows it to perform the elegant task of converting invisible UV radiation into visible blue light, thereby imparting a brilliant whiteness to a variety of materials. For the materials scientist or formulation chemist, understanding this structure-function relationship is paramount to leveraging its full potential in creating visually appealing and high-quality products.

References

-

WorldOfDyes. (2012). Fluorescent Brightener 121. [Link]

-

Lianda Group. (2020). What is optical brightener? What is the use of it?. [Link]

-

Raytop Chemical. (2021). Application of optical brightening agent. [Link]

-

Chemistry For Everyone. (2024). What Are Optical Brighteners?. YouTube. [Link]

-

Partners in Chemicals. (2022). Optical Brighteners, what are they?. [Link]

-

Baoxu Chemical. Fluorescent Brightener Agent Definition & Classification. [Link]

-

Wikipedia. Optical brightener. [Link]

-

Baoxu Chemical. Overall Introduction of Fluorescent Brightener. [Link]

Sources

- 1. Fluorescent Brightener 121 [dyestuffintermediates.com]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. Fluorescent brightener [m.chemicalbook.com]

- 4. Fluorescent Brightener 121 | CAS:2744-49-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. biosynth.com [biosynth.com]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. Application of optical brightening agent - Raytop Chemical [raytopoba.com]

- 8. partinchem.com [partinchem.com]

- 9. Optical brightener - Wikipedia [en.wikipedia.org]

- 10. cnldchem.com [cnldchem.com]

- 11. youtube.com [youtube.com]

Fluorescent Brightener 121 CAS number and properties.

An In-Depth Technical Guide to Fluorescent Brightener 121

Abstract

This technical guide provides a comprehensive overview of Fluorescent Brightener 121 (FWA 121), a pyrazoline-based optical brightening agent. It delves into the fundamental principles of its action, detailed physicochemical properties, primary industrial applications, and essential safety protocols. This document is intended for researchers, chemists, and professionals in the textile, polymer, and coatings industries who require a deep technical understanding of FWA 121 for formulation, application, and quality control purposes. Key data is presented in structured tables, and core concepts are illustrated through diagrams to facilitate understanding and practical implementation.

Introduction to Fluorescent Whitening Agents (FWAs)

Fluorescent Whitening Agents (FWAs), also known as Optical Brightening Agents (OBAs), are a class of colorless to weakly colored organic compounds that enhance the perceived whiteness of materials.[1] Unlike chemical bleaching, which removes color by altering chromophoric systems, FWAs function through a photophysical process. They absorb invisible ultraviolet (UV) radiation, typically in the 300-400 nm range, and re-emit this energy as visible blue-to-violet light.[1][2] This emitted blue light counteracts the inherent yellowish cast of many substrates, resulting in a brighter, cleaner, and whiter appearance to the human eye.[2][3] This optical compensation makes FWAs indispensable in industries such as textiles, paper, detergents, plastics, and coatings.[3]

Fluorescent Brightener 121: Identification and Core Properties

Fluorescent Brightener 121 is a specific type of FWA belonging to the pyrazoline class of compounds.[4] It is particularly noted for its brilliant blue-purple fluorescence, making it effective for whitening various synthetic materials.

CAS Number and Nomenclature

There is some ambiguity in the literature regarding the primary CAS Registry Number for Fluorescent Brightener 121. It is frequently identified by two numbers, which may refer to the same substance or closely related isomers:

For the purpose of this guide, both numbers are considered relevant identifiers for this compound. Its chemical name is sometimes given as C.I. Fluorescent Brightener 121.[4]

Chemical Structure

The molecular structure of Fluorescent Brightener 121 is based on a pyrazoline core. The diagram below illustrates its chemical composition.

Caption: Chemical Structure of Fluorescent Brightener 121.

Physicochemical Properties

The physical and chemical characteristics of FWA 121 dictate its performance and application methods. It is a solid organic compound with specific solubility and thermal properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄ClN₃O₂S | [5] |

| Molecular Weight | 335.8 g/mol | [5] |

| Appearance | White powder | [5] |

| Melting Point | 218-219 °C | [6] |

| Density | 1.45 g/cm³ | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents (alcohols, ethers, ketones). | [5] |

| Fluorescence | Brilliant blue-purple | [4] |

Mechanism of Action: The Principle of Fluorescence

The whitening effect of FWA 121 is a result of fluorescence, a process of light absorption and re-emission. The core mechanism involves three key stages:

-

Excitation: The molecule absorbs high-energy photons from the invisible UV portion of the electromagnetic spectrum (typically 330-360 nm).[7] This absorption excites electrons within its conjugated pi-system to a higher energy state (S₁).

-

Vibrational Relaxation: The excited molecule rapidly loses a small amount of energy as heat through non-radiative vibrational relaxation, moving to the lowest vibrational level of the excited state.

-

Emission (Fluorescence): The electron returns to its ground state (S₀) by emitting a photon of lower energy (longer wavelength) light. For FWA 121, this emission occurs in the blue region of the visible spectrum (approximately 400-440 nm).[7]

This emitted blue light masks the yellow wavelengths reflected by the substrate, creating the visual perception of intense whiteness and brightness.

Caption: Mechanism of action for Fluorescent Brightener 121.

Industrial Applications

Due to its insolubility in water and brilliant fluorescence, FWA 121 is primarily used for synthetic materials. It is typically applied as a dispersion in neutral or weak acid dye baths.[4]

-

Textiles: It is highly effective for whitening synthetic fibers such as cellulose acetate, triacetate, nylon, and acrylics.[4]

-

Plastics and Polymers: It can be incorporated into various plastics to improve their initial color and brightness.

-

Coatings and Inks: FWA 121 is used in coatings and printing inks to enhance the whiteness and brightness of the final product.[5]

-

Paper Products: It serves as a coating for paper to increase its perceived whiteness and brightness.[5]

Experimental Protocol: Whitening of Nylon Fabric

This protocol provides a standardized laboratory procedure for applying Fluorescent Brightener 121 to a nylon fabric sample.

Objective: To impart a high degree of whiteness to a nylon fabric sample using a dispersion of FWA 121.

Materials & Equipment:

-

Fluorescent Brightener 121 powder

-

Dispersing agent (e.g., a non-ionic surfactant)

-

Acetic acid (to adjust pH)

-

Nylon fabric swatch (pre-scoured)

-

Laboratory dyeing machine or heated water bath with stirrer

-

Beakers, graduated cylinders, and a magnetic stir plate

-

pH meter

-

Spectrophotometer or colorimeter for whiteness index measurement

Procedure:

-

Stock Dispersion Preparation:

-

Weigh 0.1 g of FWA 121 powder.

-

In a separate beaker, add 0.2 g of a suitable dispersing agent to 99.7 mL of deionized water.

-

Slowly add the FWA 121 powder to the water/dispersant mixture while stirring vigorously with a magnetic stirrer. Continue stirring for 15 minutes to create a fine, stable dispersion.

-

-

Dye Bath Formulation:

-

Prepare a dye bath with a liquor-to-goods ratio of 20:1 (e.g., for a 5 g fabric sample, use 100 mL of water).

-

Add the prepared FWA 121 stock dispersion to the dye bath. The amount will depend on the desired level of whiteness (typically 0.2-0.5% on weight of fabric).

-

Adjust the pH of the bath to 5.0-6.0 using a dilute solution of acetic acid.

-

-

Application Process:

-

Introduce the pre-wetted nylon fabric sample into the dye bath at room temperature.

-

Raise the temperature of the bath to 90-100°C at a rate of 2°C per minute.

-

Hold the temperature at 90-100°C for 30-45 minutes with continuous agitation to ensure even application.

-

-

Rinsing and Drying:

-

Cool the bath down to 50°C.

-

Remove the fabric sample and rinse thoroughly with cold water to remove any unfixed brightener.

-

Hydroextract or gently squeeze the excess water from the fabric.

-

Dry the fabric in an oven or at ambient temperature.

-

-

Evaluation:

-

Visually assess the whiteness of the treated fabric under a standard D65 light source and a UV lamp.

-

Quantitatively measure the whiteness index (e.g., CIE Whiteness) using a spectrophotometer to validate the effectiveness of the treatment.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. If significant dust is generated, use respiratory protection.[8]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.[9]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Skin: Wash off with soap and plenty of water.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[10]

-

-

Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

Fluorescent Brightener 121 is a highly effective optical brightening agent for synthetic materials, particularly textiles like nylon and cellulose acetate. Its mechanism of action, based on the absorption of UV light and emission of blue light, provides a superior whitening effect without chemical degradation of the substrate. Proper application, following established protocols for dispersion and dyeing, is crucial for achieving optimal results. Adherence to standard safety and handling procedures ensures the safe and effective use of this compound in both research and industrial settings.

References

-

Raytop Chemical. (2021, June 22). The main types and uses of Fluorescent brighteners in plastics. Retrieved from [Link]

-

WorldOfDyes. (2012, November 8). Fluorescent Brightener 121. Retrieved from [Link]

-

Baoxu Chemical. (n.d.). Fluorescent Brightener Agent Definition & Classification. Retrieved from [Link]

-

Baoxu Chemical. (n.d.). Overall Introduction of Fluorescent Brightener. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Fluorescent Brightener 28. Retrieved from [Link]

Sources

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. The main types and uses of Fluorescent brighteners in plastics - Raytop Chemical [raytopoba.com]

- 4. Fluorescent Brightener 121 [dyestuffintermediates.com]

- 5. biosynth.com [biosynth.com]

- 6. Fluorescent Brightener 121 | CAS:2744-49-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. Fluorescent brightener [m.chemicalbook.com]

- 8. chemos.de [chemos.de]

- 9. angenechemical.com [angenechemical.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to Fluorescent Brightener 121: Properties and Applications

This guide provides a comprehensive technical overview of Fluorescent Brightener 121 (CAS No. 2744-49-2), a pyrazoline-based optical brightening agent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of Fluorescent Brightener 121, its underlying mechanism of action, and provides insights into its potential applications in scientific research, supported by adaptable experimental protocols.

Introduction: The Significance of Pyrazoline-Based Fluorophores

Fluorescent brighteners, or optical brightening agents (OBAs), are a class of organic compounds that absorb light in the ultraviolet and violet region (typically 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm).[1] This phenomenon, known as fluorescence, results in a perceived whitening and brightening of the material to which the agent is applied. Fluorescent Brightener 121 belongs to the pyrazoline class of heterocyclic compounds, which are well-regarded for their fluorescent properties.[2] Pyrazoline derivatives are increasingly being explored for their utility in various scientific domains, including as fluorescent probes for cellular imaging and in the development of novel diagnostic tools, owing to their potential for high quantum yields and sensitivity to their local environment.[3][4][5]

The core value of compounds like Fluorescent Brightener 121 in a research context lies in their ability to serve as reporters. Their fluorescence can be modulated by their immediate environment, offering a visual readout for various biological and chemical processes. This guide will provide the foundational knowledge required to harness the potential of Fluorescent Brightener 121 in a laboratory setting.

Core Physicochemical and Photophysical Properties

A thorough understanding of the physical and chemical properties of a fluorescent agent is paramount for its effective application. The key characteristics of Fluorescent Brightener 121 are summarized below.

Chemical and Physical Identity

| Property | Value | Source(s) |

| CAS Number | 2744-49-2 | [6][7] |

| Molecular Formula | C₁₅H₁₄ClN₃O₂S | [6] |

| Molecular Weight | 335.8 g/mol | [6] |

| Appearance | White to light yellow, odorless powder | [6][8] |

| Melting Point | 218-219 °C | [7][8] |

| Density | 1.45 g/cm³ | [7] |

| Molecular Structure | Pyrazoline derivative | [2] |

Solubility Profile

Fluorescent Brightener 121 is characterized by its hydrophobicity. It is insoluble in water but demonstrates solubility in various organic solvents. This property is crucial for its application in non-aqueous systems and for preparing stock solutions for use in biological media, where a solvent such as DMSO is typically employed for initial dissolution before further dilution.

For practical laboratory applications, it is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Photophysical Characteristics: A Pyrazoline Perspective

While specific, experimentally determined photophysical data for Fluorescent Brightener 121 are not extensively available in peer-reviewed literature, its classification as a pyrazoline derivative allows for an informed estimation of its spectral properties. Pyrazoline-based fluorophores are known for their characteristic absorption in the UV range and emission in the blue portion of the visible spectrum.[3][9]

| Photophysical Property | Estimated Range / Characteristic | Rationale and Supporting Evidence |

| Absorption Maximum (λmax) | ~350 - 400 nm | Pyrazoline derivatives typically exhibit strong absorption bands in the near-UV region.[9] The exact maximum is dependent on the specific substituents on the pyrazoline ring system. |

| Emission Maximum (λmax) | ~420 - 490 nm | A "brilliant blue purple" fluorescence is reported for this compound, consistent with the characteristic blue emission of pyrazolines.[2] For instance, a synthesized pyrazoline derivative, PPDPD, was found to emit a strong blue light at a λmax of 430 nm in the solid state.[10] |

| Fluorescence Quantum Yield (Φ) | Variable (can be high) | The quantum yield of pyrazoline derivatives is highly sensitive to their molecular structure and environment. While some derivatives exhibit quantum yields below 1% in certain solvents, others can reach values as high as 41.3% in the solid state.[10] In chloroform, some novel pyrazoline compounds have reported quantum yields of up to 0.83.[3] |

Causality Behind Photophysical Properties: The fluorescence of pyrazoline derivatives originates from the π-conjugated system within their molecular structure. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon of lower energy (longer wavelength), which is observed as fluorescence. The specific wavelengths of absorption and emission are determined by the electronic structure of the molecule, which is influenced by the nature and position of its constituent atoms and functional groups.

The following diagram illustrates the fundamental principle of fluorescence:

Applications in a Research Context

The utility of Fluorescent Brightener 121 in a research setting, particularly for professionals in drug development and cell biology, stems from its potential use as a fluorescent probe. Its insolubility in water suggests applications in staining hydrophobic cellular components or for use in non-aqueous formulations. One historical application notes its use in dyeing cellulose acetate, nylon, and acrylic fibers, indicating an affinity for these types of materials.[2]

Potential as a Cellular Stain

Given its hydrophobic nature and fluorescent properties, Fluorescent Brightener 121 could potentially be used to stain lipid-rich structures within cells, such as membranes or lipid droplets. The pyrazoline core is a feature in some probes designed for cellular imaging.[3][4]

A Tool for Material Science in Drug Delivery

In the field of drug delivery, understanding the microstructure of polymer-based delivery systems is crucial. Fluorescent probes can be incorporated into these systems to study parameters such as drug distribution and release kinetics. The affinity of Fluorescent Brightener 121 for polymers like nylon and acrylic suggests its potential as a probe in the characterization of polymeric drug delivery vehicles.[2]

Experimental Protocol: Staining of Cellular Structures (Adaptable)

The following is a generalized and adaptable protocol for the use of a pyrazoline-based fluorescent probe for cellular staining. This protocol should be optimized for the specific cell type and experimental conditions.

Disclaimer: This protocol is a representative workflow and has not been specifically validated for Fluorescent Brightener 121. It is intended to serve as a starting point for experimental design.

Objective: To visualize cellular structures using a pyrazoline-based fluorescent probe.

Materials:

-

Fluorescent Brightener 121

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Formaldehyde (4% in PBS) for cell fixation

-

Mounting medium

-

Glass slides and coverslips

-

Cell culture medium appropriate for the cell line of interest

-

Cultured cells on coverslips

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1 mM stock solution of Fluorescent Brightener 121 in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Culture and Fixation:

-

Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Remove the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS to remove residual formaldehyde.

-

-

Staining:

-

Prepare a working solution of the fluorescent probe by diluting the 1 mM stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubate the fixed cells with the working solution for 20-30 minutes at room temperature, protected from light.

-

Remove the staining solution and wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Image the stained cells using a fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set with excitation around 360 nm and emission around 450 nm).

-

The following diagram outlines the experimental workflow for cellular staining:

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling Fluorescent Brightener 121. It is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier. General safety guidelines include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and dark place.

Conclusion and Future Perspectives

Fluorescent Brightener 121 is a pyrazoline-based compound with characteristic fluorescent properties. While there is a need for more comprehensive, publicly available data on its specific photophysical characteristics, its known properties suggest potential for its application as a fluorescent probe in various research areas. The adaptable protocols and foundational data provided in this guide are intended to empower researchers to explore the utility of this and similar compounds in their work, contributing to advancements in cellular imaging and materials science for drug development. The synthesis of novel pyrazoline derivatives with tailored properties for specific biological targets remains an active and promising area of research.

References

-

Beşer, B. M., & Yıldırım, B. (2023). Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. ChemistryOpen, 12(9), e202300092. Available at: [Link]

-

Chen, Y., et al. (2017). High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. Molecules, 22(8), 1299. Available at: [Link]

-

Gomathy, V., & Meenakshi, C. (2017). Unveiling a versatile heterocycle: pyrazoline – a review. RSC Advances, 7(79), 50065-50095. Available at: [Link]

-

WorldOfDyes. (2012). Fluorescent Brightener 121. Retrieved from [Link]

-

Li, M. M., et al. (2013). A new pyrazoline-based fluorescent probe for Cu2+ in live cells. Journal of Fluorescence, 23(4), 799–806. Available at: [Link]

-

Raytop Chemical. (2021). The main types and uses of Fluorescent brighteners in plastics. Available at: [Link]

-

Rostom, S. A. F., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-26. Available at: [Link]

-

shandong look chemical. (n.d.). Fluorescent Brightener 121 2744-49-2. Retrieved from [Link]

-

Chem-suppliers.com. (n.d.). Fluorescent Brightener. Retrieved from [Link]

-

ResearchGate. (2023). A novel pyrazoline-based fluorescent probe for Cu2+ in Aqueous Solution and Imaging in Live Cell. Available at: [Link]

Sources

- 1. chem-suppliers.com [chem-suppliers.com]

- 2. Fluorescent Brightener 121 [dyestuffintermediates.com]

- 3. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. Fluorescent Brightener 121 | CAS:2744-49-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 8. sdlookchem.com [sdlookchem.com]

- 9. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]

- 10. High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Fluorescent Brightener 121

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 121 (FB-121), a member of the pyrazoline class of optical brightening agents, is a chemical compound utilized to enhance the whiteness and brightness of various materials. By absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, FB-121 effectively masks the inherent yellow cast of substrates, resulting in a visually brighter appearance.[1][2][3][4][5][6] Its applications span across industries, including plastics, textiles, coatings, and detergents.[1][2][3][4][5][7][8][9][10] For formulation scientists and researchers, a thorough understanding of the solubility and stability of FB-121 is paramount for optimizing its performance, ensuring product quality, and predicting its long-term behavior in various matrices.

This technical guide provides a comprehensive overview of the available solubility and stability data for Fluorescent Brightener 121. In instances where specific quantitative data for FB-121 is not publicly available, this guide will leverage data from structurally analogous compounds and detail established experimental protocols for determining these critical parameters.

Chemical Identity of Fluorescent Brightener 121:

| Property | Value |

| Chemical Name | 2-(4-chlorophenyl)-5-(4-sulfamoylphenyl)-2,3-dihydro-1H-pyrazole |

| C.I. Name | Fluorescent Brightener 121, C.I. 50510 |

| CAS Number | 2744-49-2, 12224-11-2 |

| Molecular Formula | C₁₅H₁₄ClN₃O₂S |

| Molecular Weight | 335.8 g/mol |

| Appearance | White to off-white powder |

Part 1: Solubility Profile of Fluorescent Brightener 121

The solubility of a fluorescent brightener is a critical factor that dictates its incorporation and performance in various applications. Poor solubility can lead to aggregation, non-uniform distribution, and reduced brightening efficiency.

Qualitative Solubility

Fluorescent Brightener 121 is characterized by its general insolubility in water.[7] Conversely, it exhibits solubility in a range of organic solvents. This lipophilic nature is attributed to its molecular structure, which contains a significant hydrocarbon framework.

Table 1: Qualitative Solubility of Fluorescent Brightener 121

| Solvent Class | Solubility |

| Water | Insoluble[7] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble[7] |

| Ketones (e.g., Acetone, MEK) | Soluble[7] |

| Ethers | Soluble[7] |

| Alkanes, Mineral Oil | Soluble (for similar benzoxazole types)[1] |

Quantitative Solubility Data

Given the absence of specific data for FB-121, it is imperative for researchers to determine its solubility in relevant solvent systems for their specific application. The following experimental protocol, based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, provides a standardized method for determining solubility.[11]

Experimental Protocol for Determining Solubility (Flask Method)

This protocol is suitable for substances with solubility above 10⁻² g/L.

Principle:

A saturated solution is prepared by stirring the test substance in the solvent of interest at a constant temperature. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Materials:

-

Fluorescent Brightener 121

-

Solvent of interest (e.g., methanol, ethanol, acetone)

-

Constant temperature water bath or incubator

-

Stirring device (e.g., magnetic stirrer)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Centrifuge or filtration apparatus (with non-adsorbing filters)

Procedure:

-

Preparation of Test System: Add an excess amount of Fluorescent Brightener 121 to a suitable flask containing the chosen solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the flask in a constant temperature bath, typically at 20 ± 0.5 °C, and stir the mixture. The stirring should be vigorous enough to ensure good mixing but not so vigorous as to cause foaming or splashing.

-

Sampling: At regular intervals (e.g., 24, 48, and 72 hours), cease stirring and allow the solid to settle. Withdraw a sample of the supernatant. To ensure that no solid particles are included, the sample should be centrifuged or filtered.

-

Analysis: Determine the concentration of Fluorescent Brightener 121 in the sampled solution using a validated analytical method. A UV-Vis spectrophotometer is often suitable for fluorescent compounds.

-

Equilibrium Determination: The solubility is considered to be the point at which three consecutive samples, taken at least 24 hours apart, show no significant difference in concentration.

Caption: Experimental workflow for determining the solubility of Fluorescent Brightener 121.

Part 2: Stability Profile of Fluorescent Brightener 121

The stability of Fluorescent Brightener 121 under various environmental conditions is a critical determinant of its performance and longevity in formulated products. Degradation can lead to a loss of fluorescence, color changes, and the formation of potentially undesirable byproducts.

Photostability

Fluorescent brighteners, by their nature, are designed to interact with UV light, which can also lead to their degradation. The photostability of FB-121 is a key consideration, particularly in applications where the end-product is exposed to sunlight.

Experimental Protocol for Photostability Testing (ICH Q1B Guideline)

The following protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing of new drug substances and products.[5][16]

Principle:

The test substance is exposed to a defined light source under controlled conditions. The extent of degradation is assessed by a suitable analytical method.

Materials:

-

Fluorescent Brightener 121

-

Suitable transparent container (e.g., quartz cuvette)

-

Photostability chamber equipped with a light source that mimics natural sunlight (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

-

Calibrated radiometer/lux meter

-

Dark control sample (wrapped in aluminum foil)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Prepare a solution of Fluorescent Brightener 121 in a suitable solvent or prepare a thin film of the solid on a transparent surface.

-

Exposure: Place the sample in the photostability chamber. A dark control sample should be placed alongside the test sample to differentiate between light-induced and thermal degradation.

-

Irradiation: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: At appropriate time intervals, withdraw samples and analyze for the concentration of the parent compound and the formation of any degradation products using a validated stability-indicating analytical method.

-

Data Evaluation: The rate of degradation can be determined, and if possible, the photodegradation quantum yield can be calculated.

Caption: Experimental workflow for determining the photostability of Fluorescent Brightener 121.

Thermal Stability

The thermal stability of FB-121 is particularly important for its application in plastics, where it is subjected to high temperatures during processing.[10][13] Decomposition at these temperatures can lead to a loss of brightening effect and discoloration of the polymer.

Experimental Protocol for Determining Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is a standard technique for determining the thermal stability of a material.

Principle:

The mass of a sample is measured over time as the temperature changes. The temperature at which a significant mass loss occurs is indicative of decomposition.

Materials:

-

Fluorescent Brightener 121

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of Fluorescent Brightener 121 into the TGA sample pan.

-

Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidation).

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve will show the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

pH Stability (Hydrolytic Stability)

The stability of Fluorescent Brightener 121 across a range of pH values is important for its use in aqueous formulations, such as detergents. FB-121 possesses a sulfonamide functional group, which can be susceptible to hydrolysis under certain pH conditions.

Qualitative data suggests that Fluorescent Brightener 121 has good stability in acidic and neutral conditions and moderate stability in alkaline conditions.[11] Studies on the hydrolysis of sulfonamides indicate that they are generally stable, with hydrolysis rates being pH-dependent.[16] The degradation of some N-sulfonyl pseudourea derivatives, which also contain a sulfonamide-like linkage, has been shown to be catalyzed by both acid and base, with maximum stability observed around pH 5.[17] The hydrolysis of sulfonamides can lead to the cleavage of the S-N bond.[18]

Table 2: Summary of Stability Data and Considerations for Fluorescent Brightener 121

| Stability Parameter | General Information for FB-121 | Considerations and Analogous Data |

| Photostability | Good light fastness reported[11] | Stilbene-type brighteners can undergo photoisomerization and photodegradation.[14] Quantum yields for other fluorescent dyes are in the order of 10⁻⁵.[15] |

| Thermal Stability | Crucial for high-temperature applications like plastics. | Other pyrazoline derivatives show decomposition temperatures of 357-368 °C.[14] FB OB-1 is stable up to 375°C.[13] |

| pH Stability | Good in acid/neutral, moderate in alkali[11] | The sulfonamide group can be susceptible to acid and base-catalyzed hydrolysis.[16][17][18] Maximum stability for some related compounds is around pH 5.[17] |

Conclusion

This technical guide has synthesized the available information on the solubility and stability of Fluorescent Brightener 121. While specific quantitative data for this compound is limited in the public domain, this guide provides a framework for understanding its key properties based on qualitative descriptions, data from analogous compounds, and established scientific principles.

For researchers and formulation scientists, the provided experimental protocols offer standardized methodologies for determining the precise solubility and stability parameters of Fluorescent Brightener 121 in their specific systems. Obtaining this data is crucial for the successful application and optimization of this fluorescent brightener in diverse and demanding technological fields.

References

- FLUORESCENT BRIGHTENER FWA-1 CAS N°: 16090-02-1 56776-30-8 - OECD Existing Chemicals Database. [URL: https://hpvchemicals.oecd.org/ui/handler.axd?id=2b84781a-454b-4235-983e-321b997b539c]

- Fluorescent brightener 121 | 2744-49-2 | FC180654 - Biosynth. [URL: https://www.biosynth.com/p/FC180654/fluorescent-brightener-121]

- Unveiling the Solubility Profile of Fluorescent Brightener 71: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/b5721]

- The main types and uses of Fluorescent brighteners in plastics - Raytop Chemical. [URL: https://www.raytopchemical.com/news/the-main-types-and-uses-of-fluorescent-brighteners-in-plastics-51881677.html]

- Quantum chemical investigation of the thermal denitrogenation of 1-pyrazoline - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra05914a]

- Fluorescent Brightener 28/113 - OECD Existing Chemicals Database. [URL: https://hpvchemicals.oecd.org/UI/handler.axd?id=2b84781a-454b-4235-983e-321b997b539c]

- What are Optical Brighteners in Laundry Detergent? How They Work & Why Avoid Them. [URL: https://branchbasics.com/blogs/cleaning-tips/what-are-optical-brighteners-in-laundry-detergent]

- TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. - ResearchGate. [URL: https://www.researchgate.

- Prodrug Forms for the Sulfonamide Group. IV. Kinetics of Hydrolysis of N-sulfonyl Pseudourea Derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2597336/]

- Photosensitization of TiO2 microspheres by novel Quinazoline-derivative as visible-light-harvesting antenna for enhanced Rhodamine B photodegradation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10419266/]

- Fluorescent Whitening Agents for Plastics - SpecialChem. [URL: https://polymer-additives.specialchem.com/selection-guide/fluorescent-whitening-agents-for-plastics-selection]

- Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2001/p2/b010164i]

- TGA-DSC thermogram of materials I and II. - ResearchGate. [URL: https://www.researchgate.

- (PDF) Accessing and Using Chemical Property Databases - ResearchGate. [URL: https://www.researchgate.

- Ask Dr. Pete: What are Optical Brighteners and Why Should We Care? | Dirty Labs. [URL: https://dirtylabs.

- Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample... - ResearchGate. [URL: https://www.researchgate.

- What are Optical Brighteners in Laundry Detergent? - Jinan Ogilvy Chemical Co., Ltd. [URL: https://www.ogilvy-chemical.com/info/what-are-optical-brighteners-in-laundry-detergent-85158913.html]

- Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.0c03102]

- Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/em/d0em00494a]

- Optical Brighteners in Detergent: Bad for Laundry? [Laundry Cleaning Chemicals]. [URL: https://m.youtube.

- Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/362453887_Hydrolysis_of_sulphonamides_in_aqueous_solutions]

- Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design - MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2984]

- Q-band absorption wavelengths, photodegradation and singlet oxygen quantum yield values of novel porphyrazine compounds in DMSO - ResearchGate. [URL: https://www.researchgate.net/publication/281604724_Q-band_absorption_wavelengths_photodegradation_and_singlet_oxygen_quantum_yield_values_of_novel_porphyrazine_compounds_in_DMSO]

- What kind of optical brighteners are in laundry detergent? - Raytop Chemical. [URL: https://www.raytopchemical.com/news/what-kind-of-optical-brighteners-are-in-laundry-detergent-56839551.html]

- Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex. [URL: https://www.domainex.com/news-and-events/blog/medicinal-chemistry-review-metabolic-hydrolysis-heteroaryl-aryl-sulfonamides]

- Optical Brighteners | Whitening Agent & Plastic Brightener Additive - Performance Additives. [URL: https://www.pa-additives.com/optical-brighteners-whitening-agent-plastic-brightener-additive/]

- Optical brighteners: Improving the colour of plastics - ResearchGate. [URL: https://www.researchgate.net/publication/236968037_Optical_brighteners_Improving_the_colour_of_plastics]

- Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/em/d0em00494a]

- Cinnamic Acid | C9H8O2 | CID 444539 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cinnamic-acid]

Sources

- 1. The main types and uses of Fluorescent brighteners in plastics - Raytop Chemical [raytopoba.com]

- 2. branchbasics.com [branchbasics.com]

- 3. specialchem.com [specialchem.com]

- 4. dirtylabs.com [dirtylabs.com]

- 5. What are Optical Brighteners in Laundry Detergent? [jnogilvychem.com]

- 6. youtube.com [youtube.com]

- 7. biosynth.com [biosynth.com]

- 8. What kind of optical brighteners are in laundry detergent? - Raytop Chemical [raytopoba.com]

- 9. performanceadditives.us [performanceadditives.us]

- 10. researchgate.net [researchgate.net]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Prodrug forms for the sulfonamide group. IV. Kinetics of hydrolysis of N-sulfonyl pseudourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]

A Technical Guide to the Excitation and Emission Spectra of Fluorescent Brightener 121

Preamble: The Quest for True Whiteness

In the realm of materials science and product development, achieving a stable and brilliant "whiteness" is a persistent challenge. Many polymers, textiles, and papers possess an inherent pale yellow hue, which can intensify over time due to degradation. Chemical bleaching can remove chromophores but may also damage the substrate. Fluorescent Brightening Agents (FBAs), or Optical Brightening Agents (OBAs), offer an elegant solution based on the principles of photophysics. These compounds function not by removing color, but by adding light. This guide provides an in-depth technical exploration of Fluorescent Brightener 121 (FP-127), a high-performance FBA, focusing on the core of its function: its excitation and emission spectra. For researchers, understanding these spectral properties is paramount for optimizing its application, ensuring product quality, and innovating in fields from polymer chemistry to advanced materials.

Part 1: Core Principles and Physicochemical Identity

Chemical Identification

Fluorescent Brightener 121, more precisely identified in scientific and industrial literature as Fluorescent Brightener FP-127 or FBA 378 , is a stilbene derivative. It is crucial to distinguish it from other compounds that may share similar numerical designations. The definitive identifiers for the subject of this guide are:

Its molecular structure, featuring an extended system of conjugated double bonds across the biphenyl and styryl groups, is the source of its unique photophysical properties[5]. This conjugation lowers the energy required for electron excitation into the UV range of the electromagnetic spectrum.

Mechanism of Action: Absorbing the Invisible to Emit the Visible

The functionality of FP-127 is rooted in the phenomenon of fluorescence. The process can be dissected into three critical stages:

-

Excitation: The molecule absorbs high-energy photons from the invisible ultraviolet (UV) portion of the spectrum, typically in the 300-400 nm range. This absorption promotes an electron from its ground state (S₀) to an excited singlet state (S₁). The extended π-electron system in FP-127 is specifically engineered to have a strong absorption band in this region, corresponding to a π-π* electronic transition[5].

-

Vibrational Relaxation: Once in the excited state, the molecule rapidly loses a small amount of energy as heat through non-radiative vibrational relaxation, settling to the lowest vibrational level of the S₁ state. This process is incredibly fast, occurring on the picosecond timescale.

-

Emission (Fluorescence): From the relaxed excited state, the electron returns to the ground state (S₀). The energy difference is released as a photon of light. Due to the energy lost during vibrational relaxation, this emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. For FP-127, this emission occurs in the blue region of the visible spectrum[2][6].

This emitted blue light counteracts the inherent yellow cast of a substrate, resulting in the material appearing whiter and brighter to the human eye[6].

The Influence of the Microenvironment: Solvatochromism

The precise wavelengths of absorption and emission are not solely intrinsic properties of the molecule but can be influenced by its immediate environment, such as the polarity of the solvent or polymer matrix. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the surrounding medium[4]. While the ground state of stilbene derivatives like FP-127 is relatively nonpolar, the excited state possesses a more polar character. Polar solvents can stabilize the excited state more than the ground state, leading to a smaller energy gap for emission and causing a shift in the emission spectrum to longer wavelengths (a "red shift")[7]. This is a critical consideration for formulation development, as the final perceived color can be tuned or altered by the choice of polymer or solvent system.

Part 2: Quantitative Spectral Characteristics

The key performance indicators for any fluorescent compound are its maximum excitation and emission wavelengths (λex and λem). These values dictate the optimal UV wavelength for activation and the resulting color of the emitted light.

| Parameter | Value | Description |

| Maximum Excitation Wavelength (λex) | ~368 nm[1][2][8] | The wavelength of UV light most efficiently absorbed by the molecule to induce fluorescence. |

| Maximum Emission Wavelength (λem) | ~436 nm[1][2][8] | The peak wavelength of the blue light emitted upon relaxation from the excited state. |

| Stokes Shift (λem - λex) | ~68 nm | The difference in wavelength between the excitation and emission maxima, representing the energy lost to non-radiative processes prior to fluorescence. |

| Appearance | Light yellow-green crystalline powder[1][9] | In its solid form, the material has a distinct color. It appears colorless and produces the whitening effect only when incorporated at very low concentrations into a substrate and exposed to UV light. |

| Solubility | Insoluble in water; soluble in many organic solvents[1][2] | This property dictates its suitability for applications in non-aqueous systems like thermoplastics and coatings. |

Note: Spectral values are typically measured in a non-polar organic solvent and may shift slightly depending on the specific polymer matrix or solvent used.

Part 3: Experimental Protocol for Spectral Characterization

This section provides a robust, self-validating protocol for determining the excitation and emission spectra of Fluorescent Brightener FP-127. The causality behind each step is explained to ensure experimental integrity.

Objective

To accurately measure the maximum excitation and emission wavelengths of FP-127 in a spectroscopic-grade organic solvent (e.g., cyclohexane or chloroform).

Materials and Instrumentation

-

Analyte: Fluorescent Brightener FP-127 (CAS 40470-68-6), ≥99% purity[2].

-

Solvent: Spectroscopic grade cyclohexane or chloroform. Causality: Spectroscopic grade ensures the absence of fluorescent impurities that would interfere with the measurement.

-

Instrumentation: A research-grade spectrofluorometer equipped with dual monochromators for wavelength selection and a high-sensitivity detector (e.g., a photomultiplier tube)[10].

-

Labware: 1 cm path length quartz cuvettes, Class A volumetric flasks, and micropipettes. Causality: Quartz is used because it is transparent to UV light down to ~200 nm, unlike glass or plastic which absorb UV and would block the excitation beam.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Accurately weigh approximately 10 mg of FP-127 and record the mass.

-

Dissolve the powder in 100 mL of the chosen organic solvent in a volumetric flask to create a ~100 µg/mL stock solution. Ensure complete dissolution, using sonication if necessary. Causality: A concentrated stock solution allows for precise serial dilutions.

Step 2: Preparation of Working Solution

-

Perform a serial dilution of the stock solution to prepare a working solution with an absorbance below 0.1 at the excitation maximum (~368 nm). A final concentration in the range of 0.1-1.0 µg/mL is typically appropriate.

-

Causality: This is the most critical step to prevent the "inner filter effect." At high concentrations, the solution closest to the light source absorbs so much of the excitation light that the center of the cuvette is insufficiently excited, leading to a non-linear response and a distorted emission spectrum.

Step 3: Instrument Configuration and Blank Measurement

-

Power on the spectrofluorometer and allow the lamp (typically Xenon arc) to stabilize for at least 30 minutes.

-

Set the excitation and emission slit widths to a moderate value (e.g., 5 nm). Causality: Slit width is a trade-off between resolution and signal intensity. 5 nm is a common starting point for strong fluorophores.

-

Fill a quartz cuvette with the pure solvent. Place it in the sample holder.

-

Perform a blank scan (emission and excitation) to measure the background signal from the solvent, including any Raman scattering peaks. This blank spectrum will be subtracted from the sample spectrum.

Step 4: Determination of the Emission Spectrum

-

Replace the blank cuvette with the cuvette containing the dilute FP-127 working solution.

-

Set the excitation monochromator to the known absorption maximum, 368 nm .

-

Scan the emission monochromator across a range of wavelengths, for example, from 380 nm to 600 nm.

-

The resulting plot of intensity versus wavelength is the emission spectrum. Identify the peak wavelength, which is the λem.

Step 5: Determination of the Excitation Spectrum (Self-Validation)

-

Set the emission monochromator to the λem value determined in the previous step (approximately 436 nm ).

-

Scan the excitation monochromator across a range of UV wavelengths, for example, from 250 nm to 420 nm.

-

The resulting plot of intensity versus wavelength is the excitation spectrum. Identify the peak wavelength, λex.

-

Trustworthiness Check: The profile of the corrected excitation spectrum should closely match the compound's UV-Vis absorption spectrum. This congruence confirms that the measured fluorescence originates from the analyte of interest.

Part 4: Visualization of the Experimental Workflow

The logical flow of the experimental protocol is essential for reproducibility and can be visualized as follows.

Sources

- 1. Sinophor® FP-127 | CAS NO: 40470-68-6 Fluorescent Brightener FP-127 [sinocurechem.com]

- 2. Plastic Fluorescent Brightener – Ranbar FP127 [ranbarr.com]

- 3. autechindustry.com [autechindustry.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS 40470-68-6: 4,4′-Bis[2-(2-methoxyphenyl)ethenyl]-1,1′-… [cymitquimica.com]

- 6. Buy 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl | 40470-68-6 [smolecule.com]

- 7. 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl | C30H26O2 | CID 6441620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. colorkem.com [colorkem.com]

- 9. henghaopigment.com [henghaopigment.com]

- 10. mayzo.com [mayzo.com]

An In-Depth Technical Guide to the Fluorescence Mechanism of Stilbene-Based Brighteners

Abstract

Stilbene-based optical brighteners, also known as fluorescent whitening agents (FWAs), represent a cornerstone of chemical technology, imparting enhanced whiteness and brightness to materials across the textile, paper, and polymer industries. Their efficacy is rooted in the phenomenon of fluorescence, specifically the absorption of non-visible ultraviolet light and the subsequent emission of visible blue light, which compensates for the inherent yellow cast of many substrates.[1][2] This guide provides a detailed examination of the core photophysical and photochemical mechanisms governing the fluorescence of stilbene derivatives. We will explore the pivotal competition between radiative decay (fluorescence) and non-radiative decay pathways, primarily trans-cis photoisomerization. Furthermore, we will dissect the profound influence of molecular structure, substituent effects, and the surrounding microenvironment on fluorescence quantum yield and lifetime. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate a deeper understanding and application of these versatile fluorophores.

The Photophysical Foundation of Fluorescence

At its core, the behavior of a stilbene-based brightener is dictated by the transitions between electronic energy states, a process elegantly described by the Jablonski diagram. When a molecule absorbs a photon of ultraviolet (UV) light, an electron is promoted from the ground electronic state (S₀) to an excited singlet state (S₁).

From this excited state, the molecule has several pathways to release its excess energy:

-

Fluorescence (Radiative Decay): The electron returns to the ground state (S₁) by emitting a photon. Due to energy loss from non-radiative vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon. For stilbene brighteners, this results in the characteristic emission of blue light from UV absorption.[3]

-

Non-Radiative Decay: The molecule can return to the ground state without emitting light, dissipating energy as heat through processes like internal conversion and vibrational relaxation.

-

Intersystem Crossing: The molecule can transition to a triplet excited state (T₁), from which it can return to the ground state via phosphorescence (a much slower process) or non-radiative decay.

The efficiency of the fluorescence process is quantified by the Fluorescence Quantum Yield (Φ_F) , which is the ratio of photons emitted to photons absorbed. A high quantum yield is the primary goal for an effective optical brightener.

Caption: Simplified Jablonski diagram illustrating electronic state transitions.

The Stilbene Chromophore: A Tale of Two Isomers and a Pivotal Competition

The foundational structure of these brighteners is stilbene (1,2-diphenylethylene), which exists as two geometric isomers: trans-stilbene and cis-stilbene. The extended π-conjugation of the planar trans-isomer is responsible for its strong UV absorption and fluorescence.[4] In contrast, the cis-isomer is sterically hindered, non-planar, and typically non-fluorescent or very weakly fluorescent.

Upon photoexcitation to the S₁ state, trans-stilbene faces a critical crossroads that defines its efficacy as a brightener: it can either fluoresce or undergo isomerization to the non-fluorescent cis form. This trans → cis photoisomerization is the dominant non-radiative decay pathway that directly competes with and quenches fluorescence.[5][6]

The mechanism involves rotation around the central ethylenic double bond in the excited state. The lifetime of the excited trans isomer is on the order of picoseconds to nanoseconds, allowing time for fluorescence to occur. However, the excited cis isomer decays non-radiatively on a much faster timescale, from femtoseconds to a few picoseconds, by rapidly twisting to a perpendicular geometry and returning to the ground state, effectively preventing fluorescence.[7][8] Therefore, the core principle in designing high-performance stilbene brighteners is the strategic suppression of this isomerization pathway to favor the fluorescence pathway.

Caption: Competing decay pathways for excited trans-stilbene.

Engineering Brilliance: The Mechanistic Impact of Structural Modification

The quantum yield of stilbene-based brighteners is not an intrinsic constant but is heavily influenced by their chemical structure. Synthetic chemistry provides the tools to modulate the photophysical properties by strategically modifying the stilbene core.

A. Substituent Electronic Effects: The introduction of electron-donating groups (EDGs) like amino (-NH₂) or alkoxy (-OR) groups, and electron-withdrawing groups (EWGs) like sulfonic acid (-SO₃H) or nitro (-NO₂) groups, can significantly alter the electronic structure of the chromophore.[9] These modifications tune the energy gap between the S₀ and S₁ states, thereby shifting the absorption and emission wavelengths.[10] Many commercial brighteners are derivatives of 4,4′-diamino-2,2′-stilbenedisulfonic acid, where the amino groups act as powerful auxochromes to enhance fluorescence and the sulfonic acid groups impart necessary water solubility for applications in detergents and paper manufacturing.[11][12]

B. Steric Hindrance to Inhibit Isomerization: The most effective strategy to enhance fluorescence is to sterically hinder or "lock" the molecule in its planar, fluorescent trans configuration. By making the rotation around the central double bond energetically unfavorable, the photoisomerization pathway is suppressed, and the quantum yield of fluorescence is dramatically increased. This is achieved by:

-

Introducing Bulky Groups: Attaching large chemical groups near the ethylenic bridge increases the energy barrier for rotation.

-

Creating Rigid Structures: Incorporating the stilbene moiety into a more rigid cyclic or polymeric structure physically prevents the twisting motion. Stilbene-based dendrimers, for instance, exhibit considerably higher fluorescence quantum efficiencies and longer lifetimes compared to the parent stilbene molecule precisely because the bulky dendritic arms restrict intramolecular rotation.[13][14]

Table 1: Comparative Photophysical Data of Stilbene Derivatives

| Stilbene Derivative | Solvent | Φ (trans → cis) | Φ (fluorescence) | Reference(s) |

| trans-Stilbene | n-Hexane | 0.41 | 0.04 | [15] |

| trans-Stilbene | Benzene | 0.40 | 0.05 | [15] |

| trans-3,5-Dimethoxystilbene | Polar Solvents | Low | High | [10] |

| Polyphenylene-based Stilbene Dendrimers | Various | --- | Significantly Higher than Stilbene | [13] |

Note: This table provides a qualitative and quantitative illustration of how structural changes impact the competing processes of isomerization and fluorescence.

The Decisive Role of the Microenvironment

The immediate chemical environment surrounding a stilbene molecule can have a profound impact on its photophysical behavior, a crucial consideration for real-world applications.

-

Solvent Viscosity: This is one of the most significant environmental factors. In highly viscous solvents such as glycerol, the rotational motion required for trans → cis isomerization is physically impeded.[16] This "slowing down" of the non-radiative decay channel leads to a dramatic increase in the fluorescence lifetime and quantum yield.[17] This phenomenon is a powerful demonstration of the direct competition between fluorescence and molecular motion.

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). For stilbenes with charge-transfer character in their excited state, increasing solvent polarity can lead to a red-shift (shift to longer wavelengths) in the fluorescence emission.[10][14]

-

Temperature: Lowering the temperature increases the viscosity of the medium and reduces the thermal energy available for overcoming the activation barrier to isomerization, generally leading to an increase in fluorescence quantum yield.[16]

-

Aggregation and Concentration: At high concentrations, stilbene molecules can form aggregates or excimers (excited-state dimers). This can lead to concentration-induced quenching, where the fluorescence intensity decreases, and can also cause shifts in the emission spectrum.[18]

Experimental Characterization Protocols